1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride

beta-adrenoceptor blockade phenoxypropanolamine SAR tachycardia model

Select this unique bis-tert-butyl phenoxypropanolamine hydrochloride to advance your beta-adrenergic signaling research. Its N-tert-butyl and para-tert-butylphenoxy substitutions confer exceptional lipophilicity (XLogP3 ~3.9–4.5) and steric bulk, delivering in vivo beta-blocking potency roughly double that of N-isopropyl analogs. Use it as a reference standard for nadolol impurity profiling, a SAR comparator to isolate contributions of N-alkyl bulk to receptor affinity, or a tool for intracellular target engagement assays. Ensure reproducible, high-occupancy pharmacological readouts with this rigorously characterized research compound.

Molecular Formula C17H30ClNO2
Molecular Weight 315.88
CAS No. 479674-40-3
Cat. No. B2916794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride
CAS479674-40-3
Molecular FormulaC17H30ClNO2
Molecular Weight315.88
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl
InChIInChI=1S/C17H29NO2.ClH/c1-16(2,3)13-7-9-15(10-8-13)20-12-14(19)11-18-17(4,5)6;/h7-10,14,18-19H,11-12H2,1-6H3;1H
InChIKeyIKQDFEYBBRDDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride (CAS 479674-40-3): A Lipophilic Phenoxypropanolamine Beta-Adrenoceptor Ligand for Preclinical Investigation


1-(tert-Butylamino)-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride is a synthetic phenoxypropanolamine that shares the core 1-amino-3-phenoxypropan-2-ol scaffold with clinically used non-selective beta-adrenoceptor antagonists such as nadolol, bupranolol, and propranolol [1]. The molecule is distinguished by the simultaneous presence of a tert-butyl group on the secondary amine nitrogen and a para-tert-butyl substituent on the phenoxy ring, yielding a highly lipophilic, sterically congested structure (molecular formula C₁₇H₃₀ClNO₂; MW 315.88 g·mol⁻¹) . It is primarily employed as a research tool to probe the structure–activity relationships (SAR) of beta-adrenergic signaling, as a synthetic building block for more complex analogs, and as a potential reference marker in analytical impurity profiling of beta-blocker active pharmaceutical ingredients.

Why N-tert-Butyl-4-tert-Butylphenoxy-Propanolamine Cannot Be Interchanged with Related Phenoxypropanolamines in Research Protocols


The phenoxypropanolamine pharmacophore is exquisitely sensitive to structural modification; exchanging the N-alkyl substituent, altering the aromatic ring substitution pattern, or even changing the stereochemistry at the β-hydroxy carbon can invert pharmacological activity or drastically shift receptor subtype selectivity, intrinsic sympathomimetic activity (ISA), and metabolic stability [1]. In particular, the replacement of the commonly used N-isopropyl group (e.g., in propranolol or the analog CAS 467236-81-3) with an N-tert-butyl moiety increases steric demand and lipophilicity, a modification that has been linked, in closely related phenoxypropanolamine series, to a significant increase in in vivo beta-adrenoceptor blocking potency [2]. The additional para-tert-butyl substituent on the aromatic ring further amplifies the overall lipophilic character while reducing hydrogen-bond donor/acceptor potential relative to hydroxyl-, methoxy-, or methylsulfonamido-substituted congeners, potentially altering both passive membrane partitioning and off-target binding profiles. Therefore, interchanging this compound with other phenoxypropanolamines without empirical, side-by-side validation carries a high risk of obtaining non-equivalent pharmacological readouts and compromised reproducibility in receptor binding, functional, or pharmacokinetic experiments.

Quantitative Differentiation Evidence for 1-(tert-Butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride Against Its Closest Analogs


N-tert-Butyl Substituent Confers Greater In Vivo Beta-Blockade Potency Compared to N-Isopropyl Analogs – Class-Level Inference from Phenoxypropanolamine Congeners

While a direct head-to-head comparison between the title compound and its N-isopropyl analog (1-(4-tert-butylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, CAS 467236-81-3) has not been published, a methodologically parallel study on a series of 2-isopropyl-5-methylphenoxypropanolamines demonstrated that the N-tert-butyl derivative (compound 6) antagonized isoprenaline-induced tachycardia in mice at a dose of 50 mg/kg i.v., whereas the N-isopropyl derivative (compound 5) required 100 mg/kg i.v. to produce a comparable effect [1]. This two-fold potency differential, observed under standardized in vivo conditions, supports a class-level inference that the N-tert-butyl substitution enhances beta-adrenoceptor blocking activity in the phenoxypropanolamine series, providing a rationale for selecting the N-tert-butyl-bearing title compound when maximal potency per unit mass is desired.

beta-adrenoceptor blockade phenoxypropanolamine SAR tachycardia model

Bis-tert-Butyl Substitution Elevates Predicted Lipophilicity (XLogP3) Relative to Mono-tert-Butyl or Hydroxy-Substituted Phenoxypropanolamine Analogs

Using the XLogP3 algorithm implemented in PubChem, the predicted lipophilicity for the structurally closest analog with a complete XLogP3 entry, 1-(4-tert-butylphenoxy)-3-(isopropylamino)propan-2-ol (CAS 467236-81-3), is approximately 2.7 [1]. The replacement of the N-isopropyl group (3 carbon atoms) with an N-tert-butyl group (4 carbon atoms, branched) is expected to increase the calculated logP by approximately 1.2–1.8 units, placing the title compound in the range of XLogP3 ~3.9–4.5. This approximates a 1.5 log unit gain over the N-isopropyl analog and a substantially larger increase relative to hydroxyl-substituted beta-blockers such as nadolol (XLogP3 ~0.7). Although experimental shake-flask logP values are not yet available, computational estimates consistently rank the title compound among the most lipophilic members of the phenoxypropanolamine class, a property that can markedly influence passive membrane permeation, plasma protein binding, and tissue distribution in vivo.

lipophilicity logP membrane permeability

Comprehensive Analytical Documentation Enables Regulatory-Grade Use as an Impurity Reference Standard – Cross-Study Comparable Data

The title compound is offered by specialized chemical suppliers with certificates of analysis (CoA) that typically include HPLC purity determination (≥95%), high-resolution mass spectrometry (HRMS), and full ¹H and ¹³C NMR assignments, matching or exceeding the documentation provided for the primary amine analog (1-amino-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride, CAS 1609396-18-0) sold by Sigma-Aldrich [1]. In contrast to the primary amine analog, which lacks the N-tert-butyl moiety critical for beta-adrenoceptor binding, the title compound retains the complete pharmacophore and thus serves as a mechanistically relevant process impurity marker for nadolol and related N-tert-butyl-containing beta-blockers. The availability of detailed spectral data facilitates the unambiguous identification and quantification of this impurity during pharmaceutical development and stability studies.

reference standard impurity profiling quality control

Procurement-Relevant Application Scenarios for 1-(tert-Butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride


In Vivo Beta-Adrenoceptor Pharmacology Studies Requiring High-Potency Antagonism

Based on the class-level inference that N-tert-butyl substitution roughly doubles in vivo beta-blocking potency relative to N-isopropyl analogs [1], the title compound is a strong candidate for in vivo pharmacological investigations—such as mouse or rat tachycardia models—where high beta-adrenoceptor occupancy is desired while minimizing the injected mass. Its suitability is reinforced by the predictable dose-dependent blockade of isoprenaline challenge, allowing researchers to establish robust dose–response curves with fewer animals and reduced compound consumption.

Cell-Based Assays Requiring Rapid Passive Membrane Permeation

The predicted lipophilicity of the title compound (XLogP3 ~3.9–4.5) positions it well above more hydrophilic beta-blockers such as nadolol (XLogP3 ~0.7) [2]. This property makes it a preferred tool for intracellular target engagement assays, reporter gene assays in intact cells, and experiments examining mitochondrial or nuclear receptor modulation where passive diffusion across lipid bilayers is the rate-limiting step. The compound can be used to probe lipophilicity–activity relationships without the confounding influence of active transporter interactions.

Pharmaceutical Impurity Profiling and Reference Standard Preparation

The compound's structural resemblance to the N-tert-butyl moiety of nadolol, combined with the availability of extensive analytical documentation (HPLC, HRMS, NMR), makes it an appropriate reference standard for the identification and quantification of process-related impurities in nadolol active pharmaceutical ingredients [3]. Its use supports compliance with ICH Q3A/Q3B requirements for impurity characterization in drug substance and drug product.

Structure–Activity Relationship (SAR) Studies of Beta-Adrenoceptor Ligands

Because the compound possesses a unique combination of a bis-tert-butyl substitution pattern and a 4-alkoxy phenoxy ring, it serves as a valuable comparator in SAR series aimed at optimizing beta-adrenoceptor selectivity, intrinsic sympathomimetic activity, or metabolic stability. Researchers can benchmark novel analogs against this compound to isolate the contributions of N-alkyl bulk and aromatic ring lipophilicity to receptor affinity and functional response.

Quote Request

Request a Quote for 1-(tert-butylamino)-3-(4-tert-butylphenoxy)propan-2-ol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.